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Titanium Carbide (TiC) is a transition metal carbide known for its exceptional hardness, high
melting point, and good electrical conductivity.[1] These properties make it a material of
significant interest in a wide range of applications, from cutting tools and wear-resistant
coatings to a potential component in advanced electronic devices.[1] Understanding the
fundamental electronic structure of TiC is crucial for tailoring its properties for specific
technological applications. First-principles calculations, based on Density Functional Theory
(DFT), provide a powerful theoretical framework for investigating the electronic and mechanical
properties of materials at the atomic level. This technical guide delves into the core findings
from first-principles studies of TiC, presenting key data, methodologies, and visual
representations of its fundamental characteristics.

Crystal Structure of Titanium Carbide

Titanium Carbide crystallizes in a face-centered cubic (FCC) lattice with the rock salt (NaCl)
crystal structure.[1][2] The structure belongs to the Fm-3m space group.[2][3] In this
arrangement, each titanium atom is octahedrally coordinated to six carbon atoms, and
conversely, each carbon atom is octahedrally coordinated to six titanium atoms.[2][3] The Ti-C
bond length is approximately 2.17 A.[2][3]

Fig. 1: Crystal structure of Titanium Carbide (TiC).

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b080071?utm_src=pdf-interest
https://www.benchchem.com/product/b080071?utm_src=pdf-body
https://en.wikipedia.org/wiki/Titanium_carbide
https://en.wikipedia.org/wiki/Titanium_carbide
https://en.wikipedia.org/wiki/Titanium_carbide
https://legacy.materialsproject.org/materials/mp-631/
https://legacy.materialsproject.org/materials/mp-631/
https://next-gen.materialsproject.org/materials/mp-631
https://legacy.materialsproject.org/materials/mp-631/
https://next-gen.materialsproject.org/materials/mp-631
https://legacy.materialsproject.org/materials/mp-631/
https://next-gen.materialsproject.org/materials/mp-631
https://www.benchchem.com/product/b080071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Electronic Properties: A Metallic Conductor

First-principles calculations consistently show that TiC exhibits metallic behavior.[4] This is
evident from its electronic band structure and density of states (DOS). The states near the
Fermi level are primarily composed of hybridized Ti-3d and C-2p orbitals, which is a key factor
in its high hardness and stability.[5][6] The total density of states at the Fermi level is non-zero,
confirming its metallic nature.[4]

The band structure of TiC, calculated along major symmetry directions, reveals several bands
crossing the Fermi level, which is characteristic of metallic materials.[4][7] The lower valence
bands are predominantly of C 2s character, while the upper valence bands and lower
conduction bands are formed by the strong hybridization of Ti 3d and C 2p states.[4][5]

Quantitative Data from First-Principles Studies

The following tables summarize key quantitative data for TiC obtained from various first-
principles calculations. These values are essential for understanding and modeling the
material's behavior.

Table 1: Structural and Electronic Properties of TiC

Property Value Reference
Face-Centered Cubic (NaCl
Crystal Structure [1112]
type)
Space Group Fm-3m [2][3]
Ti-C Bond Length (A) 2.17 [2][3]
Electronic Nature Semimetal [2]

Table 2: Calculated Elastic Properties of TiC
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Property Calculated Value (GPa) Reference
Elastic Modulus (E) ~400 [1]

Shear Modulus (G) 188 [1]

Bulk Modulus (B) 1.31 (B/G ratio) [81[9]
Zener's Anisotropy (A) 0.91 [518]

Experimental and Computational Methodologies

First-principles calculations of TiC are typically performed using Density Functional Theory
(DFT). A common computational workflow is outlined below.

Computational Workflow

The process begins with defining the crystal structure of TiC. This is followed by a series of
calculations to determine the ground state energy and electronic structure. From these
fundamental properties, other macroscopic properties like elastic constants can be derived.
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Fig. 2: Computational workflow for first-principles studies of TiC.

Key Experimental Protocols

While this guide focuses on theoretical studies, it is important to note that the accuracy of first-
principles calculations is often validated by comparing the results with experimental data. Key
experimental techniques used to characterize TiC include:

o X-ray Diffraction (XRD): To determine the crystal structure and lattice parameters.

o X-ray Photoelectron Spectroscopy (XPS): To investigate the electronic states and chemical

bonding.

o Nanoindentation: To measure mechanical properties like hardness and elastic modulus.
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Relationship Between Electronic Structure and
Material Properties

The unique properties of TiC are a direct consequence of its electronic structure. The strong
covalent bonding between Ti and C atoms, arising from the hybridization of their d and p
orbitals, is responsible for the material's high hardness and melting point.[5] The metallic
nature, due to the finite density of states at the Fermi level, explains its good electrical

conductivity.

Electronic Structure
(Hybridized Ti-3d and C-2p orbitals)

Strong Covalent Bonding Finite Density of States at Fermi Level

High Hardness & Melting Point Metallic Behavior

Good Electrical Conductivity

Click to download full resolution via product page
Fig. 3: Relationship between electronic structure and properties of TiC.

Conclusion

First-principles studies based on Density Functional Theory provide invaluable insights into the
electronic properties of Titanium Carbide. These theoretical investigations have elucidated the
nature of its chemical bonding, electronic band structure, and density of states, which
collectively explain its characteristic properties of high hardness, thermal stability, and metallic
conductivity. The quantitative data and methodologies presented in this guide offer a
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foundational understanding for researchers and scientists working on the development and
application of TiC-based materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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